RTI-118
Overview
Description
RTI-118 is a novel small-molecule antagonist of the neuropeptide S receptor. Neuropeptide S is a neurotransmitter that activates the neuropeptide S receptor to modulate various biological functions, including anxiety-like behaviors, feeding, and drug reinforcement . This compound has shown potential in decreasing cocaine self-administration in rats, making it a promising candidate for treating substance abuse disorders .
Preparation Methods
The synthesis of RTI-118 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones, followed by chiral resolution and conversion to the biologically active compound . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield
Chemical Reactions Analysis
RTI-118 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity .
Scientific Research Applications
RTI-118 has several scientific research applications, including:
Chemistry: This compound is used as a tool compound to study the neuropeptide S receptor and its role in various biological processes
Biology: This compound helps researchers understand the neuropeptide S receptor’s role in modulating anxiety-like behaviors, feeding, and drug reinforcement
Medicine: This compound shows potential as a treatment for substance abuse disorders, particularly in reducing cocaine self-administration and seeking behavior in animal models
Industry: This compound may have applications in developing new therapeutic agents targeting the neuropeptide S receptor
Mechanism of Action
RTI-118 exerts its effects by antagonizing the neuropeptide S receptor. This receptor is a G-protein-coupled receptor that modulates various biological functions when activated by neuropeptide S . By blocking this receptor, this compound can reduce the reinforcing effects of drugs like cocaine, thereby decreasing self-administration and seeking behavior in animal models . The molecular targets and pathways involved include the modulation of neurotransmitter release and signaling pathways associated with reward and reinforcement .
Comparison with Similar Compounds
RTI-118 is unique compared to other neuropeptide S receptor antagonists due to its improved aqueous solubility and favorable pharmacokinetic properties . Similar compounds include:
This compound’s uniqueness lies in its ability to selectively reduce cocaine self-administration without significantly affecting other behaviors, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDRYMIPIEXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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